2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALWTSCKKZRVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193062-01-8 | |
| Record name | 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug design and development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study the interactions of spirocyclic structures with biological targets.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and selectivity for biological targets. The pathways involved in its action depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Diversity: The spiro[3.3]heptane core is shared among several compounds, but substituent groups (e.g., ketone, cyano, methoxy) drastically alter properties. Ash (spiro[2.4]heptane) has a smaller bicyclic system, reducing steric hindrance compared to the target compound, which may explain its adoption in ledipasvir synthesis .
Biological Relevance: Ash and Oic are validated in clinical applications due to their conformational stability and hydrophobicity, whereas this compound lacks documented activity . The oxalate salt derivative (C₇H₁₁NO₅) is notable for its high purity (97%) and industrial use in medicinal chemistry .
Physicochemical Properties :
- The target compound’s predicted collision cross-section (CCS) for [M+H]+ is 140.7 Ų , similar to its sodium adduct (140.7 Ų), suggesting stable gas-phase ion behavior .
- 6-Methoxyspiro[3.3]heptane-2-carboxylic acid (C₉H₁₄O₃) has lower aqueous solubility due to its hydrophobic methoxy group, limiting its utility in biological systems .
Synthesis and Availability: Ash and Oic are commercially accessible, with Ash priced as a ledipasvir precursor .
Biological Activity
2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound characterized by its unique structural features, including a nitrogen-containing ring and a carboxylic acid group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure allows for various chemical interactions, making it a versatile scaffold in drug design.
Key Structural Features:
- Spirocyclic Nature: The spiro junction enhances selectivity and efficiency as a ligand for biological targets.
- Oxo Group: The presence of the oxo group contributes to its reactivity and biological interactions.
This compound exhibits biological activity through several mechanisms:
- Ligand Binding: The sterically constrained nature of the compound allows it to pre-organize functional groups, enhancing interactions with target proteins.
- Metabolic Stability: The spirocyclic structure may contribute to greater metabolic stability compared to linear analogs, making it a promising candidate for drug development.
Biological Activity
Research indicates that this compound has shown potential in various biological assays, particularly in the context of antimicrobial and enzyme inhibition studies.
Antimicrobial Activity
In studies involving microbial strains, derivatives of this compound have demonstrated significant minimum inhibitory concentration (MIC) values against pathogens such as Mycobacterium tuberculosis.
Enzyme Inhibition
The compound has been explored as an inhibitor for specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent. For instance, structural modifications have been linked to enhanced inhibitory effects on polyketide synthases, which are crucial for antibiotic biosynthesis .
Case Studies
Several studies have highlighted the biological implications of this compound:
Synthesis and Applications
The synthesis of this compound typically involves ring closure reactions from bis-electrophiles and bis-nucleophiles. Its applications extend beyond medicinal chemistry into organic synthesis and materials science.
Synthetic Routes:
- Ring Closure Reactions: Utilizing 1,3-bis-electrophiles with 1,1-bis-nucleophiles.
- Functionalization: The oxo group can be modified through oxidation or reduction processes to yield various derivatives suitable for further biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
